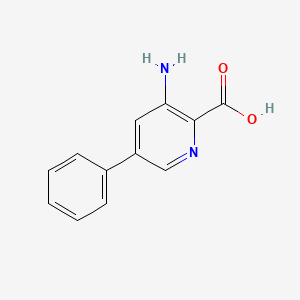

3-Amino-5-phenylpicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

3-amino-5-phenylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H10N2O2/c13-10-6-9(7-14-11(10)12(15)16)8-4-2-1-3-5-8/h1-7H,13H2,(H,15,16) |

InChI Key |

WQIFJVXAXOEFEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)N |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Pathways Involving 3 Amino 5 Phenylpicolinic Acid

Reactivity of the Picolinic Acid Carboxyl Group

The carboxylic acid moiety, being directly attached to the pyridine (B92270) ring at the α-position to the nitrogen, exhibits reactivity typical of aromatic carboxylic acids, but with modifications influenced by the heterocyclic nitrogen atom.

Esterification and Amidation Reactions

The carboxyl group of 3-Amino-5-phenylpicolinic acid can undergo esterification and amidation, common reactions for carboxylic acids. These transformations typically require activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of esters from this compound can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. umsl.edulibretexts.org The reaction is reversible, and driving it to completion often requires using the alcohol as the solvent or removing water as it forms. libretexts.org

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can generate the corresponding acyl chloride, which then readily reacts with an alcohol to form the ester. nih.govnih.gov This method is generally irreversible and proceeds under milder conditions than Fischer esterification.

Amidation: Similar to esterification, the formation of amides requires the activation of the carboxyl group. The reaction of this compound with a primary or secondary amine can be promoted by coupling reagents commonly used in peptide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxyl group, allowing for efficient reaction with an amine to form a new amide bond.

A more traditional method involves converting the carboxylic acid to its acyl chloride using thionyl chloride, followed by reaction with the desired amine. nih.govnih.gov The presence of a non-nucleophilic base is often required to neutralize the HCl generated during the reaction. These methods provide versatile routes to a wide range of N-substituted amides derived from the parent molecule.

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with alcohol as solvent | Ester |

Decarboxylation Pathways

The decarboxylation of picolinic acids is a well-studied reaction, facilitated by the nitrogen atom in the ortho position which can stabilize the intermediate formed upon loss of carbon dioxide. researchgate.net For this compound, the reaction pathway is sensitive to the reaction conditions, particularly the acidity of the medium. cdnsciencepub.comcdnsciencepub.com

At low acidity, 3-aminopicolinic acids are believed to decarboxylate via the Hammick mechanism . researchgate.netcdnsciencepub.com This pathway involves the thermal decomposition of the picolinic acid to form a zwitterionic or carbenic intermediate. wikipedia.orgchemeurope.com This highly reactive intermediate can then be trapped by an electrophile, such as an aldehyde or ketone, if present. wikipedia.org The 3-amino substituent facilitates this mechanism through its electronic effects on the stability of the intermediate. cdnsciencepub.com

Under conditions of higher acidity, an alternative mechanism is proposed for 3-amino- and 3-hydroxypicolinic acids. cdnsciencepub.comcdnsciencepub.com This pathway involves the protonation of the pyridine ring, followed by the loss of carbon dioxide. This mechanism is analogous to the decarboxylation of other ortho-substituted aromatic acids like salicylic (B10762653) acid and anthranilic acid. cdnsciencepub.com Studies have shown that both electron-withdrawing and electron-releasing substituents at the 3-position can accelerate the decarboxylation of the neutral picolinic acid molecule. researchgate.netcdnsciencepub.com

Transformations at the Amino Group

The primary amino group at the 3-position is a key site of reactivity, acting as a potent nucleophile and a base. It can undergo a range of chemical modifications to form various nitrogen-containing derivatives.

Amination Reactions and Imine Formation

The amino group of this compound can react as a nucleophile with various electrophiles. In reactions with aldehydes or ketones, it can form an imine (or Schiff base) derivative. This condensation reaction typically occurs under neutral or mildly acidic conditions and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine. The reaction is generally reversible and can be driven to completion by removing the water formed.

Acylation and Other Nitrogen-Centered Derivatizations

The nucleophilic character of the amino group makes it susceptible to acylation by various acylating agents. This reaction results in the formation of an amide, effectively converting the amino group into an N-acylamino group.

Common acylating agents include:

Acyl Chlorides: These are highly reactive and react readily with the amino group, often in the presence of a base (like pyridine or triethylamine) to scavenge the HCl byproduct.

Acid Anhydrides: These are also effective acylating agents, reacting with the amino group to form the amide and a carboxylic acid as a byproduct.

This N-acylation is a fundamental transformation that can be used to install a wide variety of functional groups, altering the molecule's steric and electronic properties.

Table 2: Representative Reactions at the Amino Group

| Reaction Type | Electrophile | Reagents/Conditions | Functional Group Formed |

|---|---|---|---|

| Imine Formation | Aldehyde or Ketone | Mild acid or heat, removal of H₂O | Imine (Schiff Base) |

| N-Acylation | Acyl Chloride | Base (e.g., Pyridine, Et₃N) | Amide |

| N-Acylation | Acid Anhydride | Heat or catalyst | Amide |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl group at the 5-position of the pyridine ring can undergo aromatic substitution reactions. The feasibility and regioselectivity of these reactions are dictated by the electronic influence of the 3-amino-2-carboxypyridine moiety, which acts as a substituent on the phenyl ring.

Electrophilic Aromatic Substitution: The pyridine ring, particularly when protonated on its nitrogen, is strongly electron-withdrawing. youtube.com This deactivating nature is transmitted to the attached phenyl ring, making electrophilic aromatic substitution (EAS) on the phenyl group more difficult than for benzene (B151609) itself. Electron-withdrawing groups are known to be deactivating and meta-directing for EAS. organicchemistrytutor.comlibretexts.orgwikipedia.org Therefore, under typical EAS conditions (e.g., nitration, halogenation, Friedel-Crafts reactions), the 3-amino-2-carboxypyridin-5-yl substituent is expected to direct incoming electrophiles to the meta positions of the phenyl ring. The reaction would likely require harsher conditions (higher temperatures, stronger catalysts) compared to the substitution of activated aromatic rings.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring is generally unlikely. This type of reaction requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a suitable leaving group (like a halide) on the aromatic ring. wikipedia.org Since the phenyl ring in this compound is not activated by such groups, it is not expected to be susceptible to SNAr reactions under standard conditions.

Investigating Oxidative Cleavage Mechanisms (e.g., N-C bond cleavage)

The oxidative degradation of aromatic amines, including aminopyridine derivatives like this compound, is a complex process that can proceed through various mechanistic pathways. While specific studies on the oxidative cleavage of this compound are not extensively documented, plausible mechanisms can be inferred from research on related compounds such as aminopyridines, benzylamines, and other cyclic amines. The presence of the electron-donating amino group makes the pyridine ring susceptible to oxidative attack, which can ultimately lead to the cleavage of the nitrogen-carbon (N-C) bond.

The initial step in the oxidation of aminopyridines often involves the nitrogen atom of the amino group, which is a primary site for nucleophilic attack. researchgate.net Strong oxidizing agents can attack this site, leading to the formation of various intermediates. One proposed pathway involves the formation of a nitrogen radical cation through single-electron transfer. mdpi.com This highly reactive intermediate can then undergo further reactions, including deprotonation and radical migration, setting the stage for N-C bond scission. mdpi.com

Another common pathway in the oxidative degradation of amines involves the formation of an imine intermediate. researchgate.netnih.gov This process can be initiated by radical species, which abstract a hydrogen atom from the amino group or the adjacent carbon. For this compound, this would lead to an imine on the pyridine ring. This imine intermediate is susceptible to hydrolysis, which would cleave the N-C bond, resulting in the formation of a carbonyl group (a pyridone derivative) and the release of ammonia (B1221849). nih.gov

The reaction conditions, including the type of oxidant, pH, and presence of metal catalysts, play a crucial role in determining the dominant mechanistic pathway and the final products. researchgate.netntnu.no For instance, electrochemical oxidation provides a metal-free condition for C–N bond cleavage, proceeding through a nitrogen radical cation. mdpi.com In other systems, radical species like hydroxyl (HO•) and hydroperoxyl (HOO•) radicals are key drivers of the degradation process. nih.gov

| Initiating Step/Reagent | Key Intermediate | Potential Final Product(s) after N-C Cleavage | Reference Context |

|---|---|---|---|

| Single-Electron Transfer (e.g., Electrochemical Oxidation) | Nitrogen Radical Cation | Pyridone derivative, Ammonia | Oxidation of benzylamines mdpi.com |

| Peroxyacids (e.g., PMSA) | N-Oxide or related species | Ring-opened products or pyridone derivatives | Oxidation of 3-aminopyridine (B143674) researchgate.net |

| Radical Initiators (e.g., HO•, HOO•) | Imine | Pyridone derivative, Ammonia | Degradation of amine adsorbents nih.gov |

| Metal-Catalyzed Oxidation | Metal-Amine Complex | Pyridone derivative, Ammonia | Oxidation of amino acids researchgate.net |

Tautomerism and Isomerism in Substituted Picolinic Acids

Substituted picolinic acids, such as this compound, can exist in various isomeric and tautomeric forms. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. wikipedia.org For this specific compound, several types of prototropic tautomerism are possible.

Amino-Imino Tautomerism: This is a common form of tautomerism in aminopyridines. mun.ca this compound can exist in the canonical amino form or the corresponding imino tautomer, where a proton has migrated from the exocyclic nitrogen to the ring nitrogen. In most neutral conditions, aminopyridine derivatives predominantly exist in the amino form. researchgate.net However, factors such as protonation, solvent polarity, and intramolecular hydrogen bonding can influence the position of the equilibrium. researchgate.netrsc.org

Zwitterionic Forms: The molecule contains both a basic amino group and an acidic carboxylic acid group, as well as the slightly basic pyridine ring nitrogen. This allows for the formation of a zwitterion through intramolecular proton transfer from the carboxylic acid to either the amino group or the pyridine nitrogen. The prevalence of the zwitterionic form is highly dependent on the pH and the solvent.

Lactam-Lactim Tautomerism: While more characteristic of hydroxypyridines, which exist predominantly as pyridones (the lactam form), a similar equilibrium can be considered for the carboxylic acid group of picolinic acid. chemtube3d.com The enol-like "lactim" form (the standard carboxylic acid) can theoretically tautomerize to a keto-like "lactam" structure, although this is generally less favorable for picolinic acids compared to hydroxypyridines.

Isomerism: Beyond tautomerism, substituted picolinic acids exhibit constitutional isomerism. The phenyl and amino groups can be located at different positions on the picolinic acid framework, leading to a variety of isomers with distinct chemical and physical properties. For example, 6-Amino-5-phenylpicolinic acid would be a constitutional isomer of the title compound. The specific arrangement of substituents profoundly affects the molecule's electronic properties, acidity, basicity, and reactivity.

| Tautomer Type | Description | Favored Conditions (Hypothetical) |

|---|---|---|

| Amino Form | Standard structure with an exocyclic -NH2 group. | Neutral pH, non-polar solvents. Generally the most stable form. researchgate.net |

| Imino Form | Proton migrates from the amino group to the ring nitrogen, forming an exocyclic =NH group. | Acidic conditions (protonation of the ring). researchgate.net |

| Zwitterion (N-protonated amino) | Proton from -COOH transfers to the 3-amino group, forming -COO- and -NH3+. | Neutral pH in polar, protic solvents. |

| Zwitterion (N-protonated ring) | Proton from -COOH transfers to the pyridine ring nitrogen, forming -COO- and a pyridinium (B92312) ion. | Neutral pH in polar, protic solvents. |

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no specific scientific literature available on the coordination chemistry and metal complexation of the compound "this compound."

The search for research detailing the ligand design principles, the synthesis and characterization of its transition metal complexes with ions such as Zn(II), Mn(II), Fe(II), and Cd(II), and the structural elucidation of these potential complexes did not yield any relevant results. The scientific databases and journals accessed contain information on related compounds, such as picolinic acid and other amino acids, but provide no specific data for this compound itself.

Due to the absence of published research, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this specific chemical compound. Crafting an article without dedicated research would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, the requested article on the coordination chemistry of this compound cannot be provided at this time.

Coordination Chemistry and Metal Complexation of 3 Amino 5 Phenylpicolinic Acid

Binding Modes and Coordination Geometries in Metal Complexes

The coordination of 3-Amino-5-phenylpicolinic acid to metal centers is primarily dictated by its picolinic acid backbone, which consists of a pyridine (B92270) nitrogen and a carboxylate group in ortho positions. This arrangement is highly conducive to forming stable chelate structures.

The most prevalent coordination mode for picolinic acid and its derivatives is N,O-bidentate chelation. In this arrangement, the ligand coordinates to a metal ion through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group. This simultaneous binding forms a stable, five-membered chelate ring, a favored conformation in coordination chemistry. Gallium(III) complexes with picolinic acid, for instance, demonstrate this distorted octahedral geometry where the metal ion is bound to three N,O-bidentate chelating ligands. google.com This mode of binding is fundamental to the stability of the resulting metal complexes.

| Typical Coordination Parameters for Picolinic Acid-Type Ligands | |

| Coordination Mode | N,O-Bidentate Chelation |

| Donating Atoms | Pyridine Nitrogen, Carboxylate Oxygen |

| Chelate Ring Size | 5-membered |

| Common Metal Ions | Cu(II), Zn(II), Co(II), Ni(II), Ga(III), Lanthanides |

| Resulting Geometry | Often Octahedral or Distorted Octahedral |

This table presents typical data for picolinic acid derivatives, which are expected to be representative for this compound.

The N,O-bidentate chelation of this compound inherently forms a five-membered chelate ring with the metal ion, which is a thermodynamically stable arrangement. Beyond this primary coordination, the other functional groups on the ligand—the amino group and the phenyl ring—are pivotal in constructing larger supramolecular assemblies. The amino group can act as a hydrogen bond donor, forming intermolecular hydrogen bonds with adjacent molecules, such as with carboxylate groups or solvent molecules. Simultaneously, the phenyl rings can engage in π-π stacking, creating layered or columnar structures. The interplay of these non-covalent forces—hydrogen bonding and π-π stacking—guides the self-assembly of individual metal complexes into well-defined, higher-order supramolecular architectures.

Applications of this compound Metal Complexes in Materials Science

The unique structural features of this compound make its metal complexes promising candidates for advanced materials, particularly in the fields of metal-organic frameworks and dye chemistry.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The multi-functional nature of this compound, possessing multiple potential coordination and interaction sites (carboxylate, pyridine nitrogen, amino group), makes it an excellent candidate for a building block, or "linker," in MOF synthesis.

Amino-functionalized linkers are known to enhance the properties of MOFs, such as improving CO2 capture capabilities due to the basic nature of the amino group. The synthesis of MOFs often utilizes ligands based on amino acids or pyridine-carboxylates. For example, 5-aminoisophthalic acid, which contains both amino and carboxyl groups on a benzene (B151609) ring, is used to create multidimensional transitional-metal complexes with fascinating topological architectures. Similarly, this compound could act as a versatile linker, with the carboxylate and pyridine nitrogen bridging metal centers to form the framework, while the amino and phenyl groups could modify the pore environment and add functionality. The use of biomolecules like amino acids as ligands can lead to the formation of biocompatible or chiral MOFs.

| Potential Contributions of Functional Groups in MOF Formation | |

| Pyridine-Carboxylate | Forms the primary coordination bonds with metal centers to build the framework. |

| Amino Group | Can serve as an additional coordination site or as a functional group to modify pore surfaces, enhancing selectivity for gas adsorption (e.g., CO2). |

| Phenyl Group | Adds rigidity to the framework and can introduce porosity; allows for tuning of electronic properties and potential for π-π interactions within the structure. |

This table outlines the potential roles of the functional groups of this compound in the rational design of MOFs.

In the field of dye chemistry, particularly for dye-sensitized solar cells (DSSCs), picolinic acid derivatives have been explored as effective anchoring groups. The picolinic acid moiety can strongly bind to the surface of semiconductor materials like titanium dioxide (TiO2), which is a critical component of DSSC photoanodes. This binding facilitates efficient electron injection from the photo-excited dye molecule into the conduction band of the semiconductor.

Computational and Quantum Chemical Investigations of 3 Amino 5 Phenylpicolinic Acid

Density Functional Theory (DFT) Studies

DFT has become a primary method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is determining the most stable three-dimensional structure of a molecule. Geometry optimization calculations find the lowest energy arrangement of atoms. For a molecule like 3-Amino-5-phenylpicolinic acid, with a rotatable bond between the phenyl and picolinic acid rings, conformational analysis would be essential. This involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. This analysis would reveal the preferred spatial orientation of the phenyl and amino groups relative to the picolinic acid core.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic or electron-donating regions. The LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic or electron-accepting sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.comnih.govmdpi.com A smaller gap generally suggests higher reactivity.

Analysis of Global Reactivity Indices

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the chemical behavior of a molecule. mdpi.comfrontiersin.org These include:

Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A "hard" molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons, indicating its capacity to act as an electrophile.

Ab Initio Calculations

Ab initio (from the beginning) methods are based on first principles of quantum mechanics without using experimental data for simplification. They can be computationally intensive but offer high accuracy.

Evaluation of Molecular Energies and Stability

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), are used to calculate the total energy of a molecule. nih.gov By comparing the energies of different isomers or conformers, their relative stabilities can be determined. These calculations provide a fundamental understanding of the molecule's thermodynamic properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of ab initio and DFT methods is the prediction of spectroscopic data. youtube.comyoutube.comyoutube.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation and for comparing with experimental spectra. rdd.edu.iq

IR Vibrational Frequencies: Calculations can determine the vibrational modes of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. This helps in assigning the functional groups present in the molecule. nih.gov

The generation of a scientifically robust article on the computational aspects of this compound awaits the publication of dedicated research on this specific compound.

Solvent Effects on Molecular and Electronic Properties

Continuum Solvation Models

Continuum solvation models are an efficient computational approach to simulate the effects of a solvent without the high computational cost of including individual solvent molecules. In these models, the solvent is represented as a continuous, polarizable dielectric medium that surrounds the solute molecule, which is placed within a cavity carved out of the dielectric. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization.

Commonly used continuum models in quantum chemical calculations include the Polarizable Continuum Model (PCM) and its variants like the Conductor-like Polarisable Continuum Model (CPCM) and the Solvation Model based on Density (SMD). frontiersin.orguregina.camdpi.com For instance, the CPCM method is frequently chosen to represent continuous medium effects for various solvents. frontiersin.org The SMD model is known for its universality and its ability to account for additional solvation effects such as cavitation and dispersion-attraction. uregina.camdpi.com

Theoretical studies on related picolinic acid derivatives have demonstrated that properties like geometry, electronic characteristics, and NMR chemical shifts are sensitive to the solvent environment. researchgate.net For example, calculations on similar molecules have shown that the largest changes in bond lengths upon solvation often occur around heteroatoms, indicating that solvent-molecule interactions are more pronounced in these polar regions. researchgate.net The magnitude of solvation energies and dipole moments calculated for picolinic acid derivatives generally correlates with the polarity of the solvent. researchgate.net

To illustrate the typical data obtained from such calculations, the table below shows how the dipole moment of a substituted picolinic acid might vary across different solvents with differing dielectric constants.

Table 1: Illustrative Dipole Moments of a Picolinic Acid Derivative in Various Solvents using a Continuum Model. This table is illustrative and demonstrates the type of data generated from continuum solvation model calculations for molecules structurally similar to this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 3.50 |

| Diethyl Ether | 4.3 | 4.85 |

| Tetrahydrofuran (THF) | 7.5 | 5.60 |

| Acetone | 20.7 | 6.80 |

| Ethanol (B145695) | 24.6 | 7.15 |

| N,N-Dimethylformamide (DMF) | 36.7 | 7.90 |

These calculations reveal that as the polarity of the solvent increases, the molecular dipole moment tends to increase, reflecting a greater degree of charge separation in the solute molecule induced by the solvent's reaction field.

Solute-Solvent Interaction Energies

While continuum models are effective for capturing bulk solvent effects, a more detailed understanding requires the analysis of specific solute-solvent interactions. mdpi.com These interactions, which include hydrogen bonding and van der Waals forces, are crucial for determining the local solvation structure and can significantly influence reaction pathways and conformational stability. frontiersin.org

The total interaction energy between a solute and the surrounding solvent molecules is a key quantum chemical descriptor. It can be calculated by explicitly considering a number of solvent molecules around the solute, forming a solvated cluster. The interaction energy is then computed as the difference between the total energy of the solvated cluster and the sum of the energies of the isolated solute and the isolated solvent molecules.

Different computational methods, such as Density Functional Theory (DFT) and ab initio techniques, are used to calculate these energies. rsc.org For example, an analysis of specific solute-solvent interactions can be used to determine their role in stabilizing different conformations or transition states. frontiersin.org One approach to estimate these interaction energies is the Espinosa–Molins–Lecomte (EML) approximation, which is based on the value of the potential energy density at the bond critical points connecting the solute and solvent atoms. frontiersin.org

Research on analogous systems demonstrates that the stabilization provided by solute-solvent interactions can be significant. frontiersin.org For instance, a breakdown of these interactions can reveal which specific atoms on the solute and solvent molecules are contributing most to the stabilization.

Table 2: Illustrative Solute-Solvent Interaction Energy Contributions (kJ/mol) for a Picolinic Acid Derivative. This table provides a hypothetical breakdown of interaction energies to illustrate the detailed analysis possible in computational studies of solute-solvent interactions for related compounds.

| Interacting Atoms (Solute···Solvent) | Interaction Type | Energy Contribution (kJ/mol) |

|---|---|---|

| Carboxyl O-H ··· O (Solvent) | Hydrogen Bond | -25.5 |

| Amino N-H ··· O (Solvent) | Hydrogen Bond | -18.2 |

| Pyridine (B92270) N ··· H (Solvent) | Hydrogen Bond | -15.8 |

| Phenyl Ring C-H ··· O (Solvent) | Weak C-H···O | -5.1 |

| Phenyl Ring (π) ··· Solvent | van der Waals | -9.7 |

This level of detailed analysis helps to build a bottom-up understanding of how solvent choice can be used to control molecular properties and reactivity, providing insights that are complementary to the macroscopic view offered by continuum models.

Future Research Directions and Potential Innovations in 3 Amino 5 Phenylpicolinic Acid Chemistry

Exploration of Novel Synthetic Methodologies

While the direct synthesis of 3-amino-5-phenylpicolinic acid is not extensively documented in current literature, existing methodologies for related picolinic acid derivatives can be adapted and optimized. Future research will likely focus on developing efficient, high-yield, and scalable synthetic routes.

One potential strategy involves a multi-component reaction, similar to the one-pot, four-component condensation used for the synthesis of 3-cyano-2-pyridones researchgate.net. A proposed adaptation for this compound could involve the reaction of a phenyl-substituted precursor, an ammonia (B1221849) source, and a C3-dicarbonyl equivalent, followed by selective oxidation. Another promising approach is the modification of existing pyridine (B92270) rings. For instance, a starting material like 3-amino-5-bromopicolinic acid could undergo a Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the phenyl group. A recent study on the synthesis of 6-amino-5-cyano-4-phenylpicolinic acid highlights the feasibility of constructing the substituted pyridine ring from acyclic precursors rsc.org. This suggests that a judicious choice of starting materials, such as a phenyl-substituted aldehyde and an amino-containing component, could lead to the desired product.

Future innovations may also lie in the development of catalytic methods, potentially using transition metals to orchestrate the cyclization and functionalization steps in a more atom-economical fashion. The exploration of continuous flow synthesis could also offer advantages in terms of safety, scalability, and product purity.

Table 1: Potential Synthetic Strategies for this compound

| Strategy | Key Precursors | Potential Advantages |

| Multi-component Reaction | Phenyl-substituted aldehyde, ammonia source, C3-dicarbonyl equivalent | High efficiency, one-pot synthesis |

| Cross-Coupling Reaction | 3-Amino-5-halopicolinic acid, phenylboronic acid | Modular, allows for diverse phenyl substitutions |

| Ring Construction from Acyclic Precursors | Phenyl-substituted α,β-unsaturated carbonyl, amino-cyanoacetamide | Convergent synthesis, potential for high yields |

| Catalytic Cyclization | Phenyl-containing alkynes, nitriles, and an ammonia source | Atom economy, potential for novel reaction pathways |

Development of Advanced Derivatization Strategies for Tailored Functionality

The functional groups of this compound—the amino group, the carboxylic acid, and the phenyl ring—are all amenable to derivatization, allowing for the fine-tuning of its chemical and physical properties. Future research will undoubtedly focus on creating a diverse library of derivatives with specific applications in mind.

The amino group can be readily acylated, alkylated, or transformed into other nitrogen-containing functionalities. For example, acylation could introduce long alkyl chains to enhance solubility in nonpolar media or introduce photoactive groups. The carboxylic acid can be converted into esters, amides, or other acid derivatives, which can modulate its coordination properties or serve as a handle for attachment to polymers or surfaces. The phenyl ring is a prime target for electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, which can significantly alter the electronic properties of the entire molecule. For instance, the introduction of a nitro group could lead to new energetic materials or precursors for further functionalization scirp.org.

Advanced derivatization strategies could involve the use of modern synthetic techniques like click chemistry or late-stage functionalization to introduce complex moieties with high efficiency and selectivity. The goal would be to create derivatives with tailored properties for applications in areas such as medicinal chemistry, materials science, and catalysis.

Table 2: Potential Derivatization Strategies for this compound

| Functional Group | Derivatization Reaction | Potential Functionality |

| Amino Group | Acylation, Alkylation, Diazotization | Modified solubility, introduction of photoactive or bioactive groups |

| Carboxylic Acid | Esterification, Amidation | Altered coordination behavior, polymer conjugation |

| Phenyl Ring | Electrophilic Substitution (e.g., nitration, halogenation) | Tunable electronic properties, precursors for further reactions |

Investigation of New Coordination Architectures with Diverse Metal Centers

The picolinic acid moiety, with its nitrogen and oxygen donor atoms, is an excellent chelating ligand for a wide range of metal ions. The presence of the amino and phenyl groups in this compound adds further dimensions to its coordination chemistry. Future research is expected to explore the coordination of this ligand with a variety of metal centers, leading to the formation of novel discrete complexes and coordination polymers with interesting structural and functional properties.

The coordination behavior will be influenced by the nature of the metal ion, the reaction conditions, and the presence of co-ligands. With transition metals, the formation of mononuclear, dinuclear, or polynuclear complexes with diverse geometries is anticipated researchgate.netmdpi.com. The amino group could either remain as a spectator ligand or participate in coordination, leading to different structural motifs. The phenyl group, while not directly coordinating, can influence the packing of the complexes in the solid state through π-π stacking interactions.

The synthesis of coordination polymers and metal-organic frameworks (MOFs) using this compound as a building block is a particularly exciting prospect acs.orgmdpi.comresearchgate.net. The bifunctional nature of the ligand (chelating picolinate (B1231196) and potentially bridging amino group) could lead to the formation of one-, two-, or three-dimensional networks with tunable porosity and functionality. The incorporation of different metal ions could impart properties such as luminescence, magnetism, or catalytic activity to these materials hhu.denih.gov.

Deeper Theoretical Understanding of Reactivity and Complexation

Computational chemistry, particularly Density Functional Theory (DFT), will be a crucial tool for gaining a deeper understanding of the electronic structure, reactivity, and complexation behavior of this compound. Theoretical studies can provide valuable insights that can guide synthetic efforts and the design of new materials.

DFT calculations can be employed to predict the preferred sites for electrophilic and nucleophilic attack, the stability of different conformers, and the geometries of metal complexes researchgate.netrdd.edu.iqresearchgate.net. For example, calculations on the related 4-(3-aminophenylethynyl)picolinic acid have provided insights into its electronic properties and reactivity indices rdd.edu.iqresearchgate.net. Similar studies on this compound would help to elucidate the influence of the substituent positions on its chemical behavior.

Furthermore, theoretical modeling can be used to simulate the vibrational and electronic spectra of the molecule and its metal complexes, aiding in their experimental characterization. Time-dependent DFT (TD-DFT) can predict the electronic absorption and emission properties, which is essential for the development of luminescent materials. Molecular dynamics simulations can provide insights into the self-assembly behavior and the interactions of the molecule with its environment.

Integration into Supramolecular Assemblies and Functional Materials

The ability of this compound to participate in various non-covalent interactions, including hydrogen bonding (via the amino and carboxylic acid groups) and π-π stacking (via the pyridine and phenyl rings), makes it an excellent candidate for the construction of supramolecular assemblies and functional materials.

Future research could explore the self-assembly of this compound and its derivatives into well-defined nanostructures such as nanofibers, nanotubes, and vesicles mdpi.comnih.govnih.govbeilstein-journals.orgnih.gov. The formation of these structures can be controlled by factors such as solvent, pH, and temperature. The resulting supramolecular materials could find applications in areas such as drug delivery, tissue engineering, and sensing.

The incorporation of this compound into larger functional systems is another promising avenue. It could be used as a monomer in the synthesis of functional polymers, where its chelating and hydrogen-bonding properties could be exploited to create materials with specific recognition or catalytic capabilities. Furthermore, its ability to form stable complexes with metal ions opens up the possibility of creating hybrid organic-inorganic materials with unique optical, electronic, or magnetic properties. The development of functional materials based on this versatile scaffold is a key area for future innovation evitachem.combeilstein-journals.orgnih.gov.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-phenylpicolinic acid, and how can purity be validated?

- Methodology : Use multi-step synthesis protocols involving cross-coupling reactions (e.g., Suzuki-Miyaura) followed by amination. Validate purity via HPLC (≥95% purity threshold) and characterize using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Monitor reaction intermediates via thin-layer chromatography (TLC) with UV detection .

- Key Data : Typical yields range from 45–65% for Pd-catalyzed reactions, with byproducts including unreacted boronic acids or dehalogenated intermediates .

Q. How does the electronic structure of this compound influence its solubility and stability under varying pH conditions?

- Methodology : Perform pH-dependent solubility assays (e.g., shake-flask method) across pH 2–10. Use computational tools (DFT calculations) to map electron density distributions and identify protonation sites. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Key Findings : The compound exhibits poor solubility in aqueous media (<0.1 mg/mL at pH 7) due to its hydrophobic phenyl group and zwitterionic nature. Stability decreases above pH 8 due to deprotonation of the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.